molecular formula C19H28N4O2 B7571759 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide

货号 B7571759
分子量: 344.5 g/mol
InChI 键: OLYAINQCLUXUTE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide, also known as OPI-155, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPI-155 belongs to the class of compounds known as positive allosteric modulators of GABA-A receptors.

作用机制

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide enhances the binding of GABA to GABA-A receptors, leading to an increase in the inhibitory effects of GABA. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been shown to have several biochemical and physiological effects. It enhances the binding of GABA to GABA-A receptors, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has also been found to increase the release of dopamine in the nucleus accumbens, which may contribute to its potential in the treatment of alcohol use disorder and opioid use disorder.

实验室实验的优点和局限性

One advantage of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a significant amount of data available on its pharmacological effects and mechanisms of action. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have a high affinity for GABA-A receptors, which may make it a more effective therapeutic agent than other compounds in its class.
One limitation of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide is that it has not yet been approved for clinical use. This means that further research is needed to determine its safety and efficacy in humans. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have sedative effects, which may limit its use in some therapeutic applications.

未来方向

There are several future directions for the study of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide. One direction is the further investigation of its potential in the treatment of alcohol use disorder and opioid use disorder. Another direction is the development of more selective and potent compounds that target specific subtypes of GABA-A receptors. Additionally, the safety and efficacy of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide in humans need to be further studied to determine its potential as a therapeutic agent.

合成方法

The synthesis of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide involves several steps. The first step involves the reaction of 1-phenylethylamine with 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylic acid to form the intermediate compound 4-(2-oxoimidazolidin-1-yl)piperidin-1-yl)-N-(1-phenylethyl)propanamide. This intermediate is then reacted with 3-bromopropanoic acid to yield the final product, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide.

科学研究应用

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and anticonvulsant properties. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has also been shown to enhance the effects of benzodiazepines, which are commonly used as anxiolytics and sedatives. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have potential in the treatment of alcohol use disorder and opioid use disorder.

属性

IUPAC Name

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-15(16-5-3-2-4-6-16)21-18(24)9-13-22-11-7-17(8-12-22)23-14-10-20-19(23)25/h2-6,15,17H,7-14H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYAINQCLUXUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2CCC(CC2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。